Cas no 2228265-51-6 (2-bromo-1-(2-phenylphenyl)ethan-1-ol)

2-bromo-1-(2-phenylphenyl)ethan-1-ol structure
2228265-51-6 structure
商品名:2-bromo-1-(2-phenylphenyl)ethan-1-ol
CAS番号:2228265-51-6
MF:C14H13BrO
メガワット:277.156423330307
CID:5953509
PubChem ID:165721944

2-bromo-1-(2-phenylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-bromo-1-(2-phenylphenyl)ethan-1-ol
    • 2228265-51-6
    • EN300-1860990
    • インチ: 1S/C14H13BrO/c15-10-14(16)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,14,16H,10H2
    • InChIKey: AHIDNCHMIBIRPN-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1C=CC=CC=1C1C=CC=CC=1)O

計算された属性

  • せいみつぶんしりょう: 276.01498g/mol
  • どういたいしつりょう: 276.01498g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 20.2Ų

2-bromo-1-(2-phenylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1860990-0.5g
2-bromo-1-(2-phenylphenyl)ethan-1-ol
2228265-51-6
0.5g
$1056.0 2023-09-18
Enamine
EN300-1860990-10.0g
2-bromo-1-(2-phenylphenyl)ethan-1-ol
2228265-51-6
10g
$4729.0 2023-06-01
Enamine
EN300-1860990-0.25g
2-bromo-1-(2-phenylphenyl)ethan-1-ol
2228265-51-6
0.25g
$1012.0 2023-09-18
Enamine
EN300-1860990-2.5g
2-bromo-1-(2-phenylphenyl)ethan-1-ol
2228265-51-6
2.5g
$2155.0 2023-09-18
Enamine
EN300-1860990-5.0g
2-bromo-1-(2-phenylphenyl)ethan-1-ol
2228265-51-6
5g
$3189.0 2023-06-01
Enamine
EN300-1860990-5g
2-bromo-1-(2-phenylphenyl)ethan-1-ol
2228265-51-6
5g
$3189.0 2023-09-18
Enamine
EN300-1860990-0.1g
2-bromo-1-(2-phenylphenyl)ethan-1-ol
2228265-51-6
0.1g
$968.0 2023-09-18
Enamine
EN300-1860990-0.05g
2-bromo-1-(2-phenylphenyl)ethan-1-ol
2228265-51-6
0.05g
$924.0 2023-09-18
Enamine
EN300-1860990-1.0g
2-bromo-1-(2-phenylphenyl)ethan-1-ol
2228265-51-6
1g
$1100.0 2023-06-01
Enamine
EN300-1860990-1g
2-bromo-1-(2-phenylphenyl)ethan-1-ol
2228265-51-6
1g
$1100.0 2023-09-18

2-bromo-1-(2-phenylphenyl)ethan-1-ol 関連文献

2-bromo-1-(2-phenylphenyl)ethan-1-olに関する追加情報

Introduction to 2-bromo-1-(2-phenylphenyl)ethan-1-ol (CAS No: 2228265-51-6)

2-bromo-1-(2-phenylphenyl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2228265-51-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a brominated aromatic structure with an ethanol side chain, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex pharmacological entities.

The structural motif of 2-bromo-1-(2-phenylphenyl)ethan-1-ol consists of a bromine substituent at the second position of a biphenyl core, connected to an ethyl group that terminates in an alcohol functional group. This configuration makes it a versatile intermediate for further chemical modifications, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biaryl compounds. Such biaryl structures are prevalent in many active pharmaceutical ingredients (APIs) due to their enhanced binding affinity and metabolic stability.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological disorders. The biphenyl scaffold, as seen in 2-bromo-1-(2-phenylphenyl)ethan-1-ol, is particularly interesting because it mimics the structural features of several known bioactive molecules. For instance, compounds with similar aromatic arrangements have been investigated for their potential roles in modulating neurotransmitter receptors and ion channels. The presence of the bromine atom further enhances the reactivity of this molecule, allowing for selective functionalization that can fine-tune its pharmacological properties.

One of the most compelling aspects of 2-bromo-1-(2-phenylphenyl)ethan-1-ol is its utility in the development of small-molecule inhibitors. Researchers have leveraged its scaffold to create derivatives that interact with specific protein targets involved in diseases such as cancer and inflammation. The alcohol moiety provides a site for hydrogen bonding interactions, which can be crucial for achieving high affinity binding to biological macromolecules. Additionally, the bromine atom serves as a handle for further chemical transformations, enabling the synthesis of more complex analogs with tailored biological activities.

The pharmaceutical industry has shown particular interest in compounds that can modulate enzyme activity. Enzymes such as kinases and phosphodiesterases play critical roles in cellular signaling pathways, and inhibiting their activity can lead to therapeutic benefits. 2-bromo-1-(2-phenylphenyl)ethan-1-ol has been explored as a precursor in the synthesis of kinase inhibitors, where its biphenyl core contributes to binding pockets within the enzyme active site. Preliminary studies suggest that derivatives of this compound exhibit promising inhibitory effects on certain kinases, making them attractive candidates for further development.

Another area where 2-bromo-1-(2-phenylphenyl)ethan-1-ol has found application is in materials science. The unique electronic properties of its biphenyl structure make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The bromine substituent allows for easy incorporation into polymer backbones via cross-coupling reactions, facilitating the creation of conjugated polymers with desirable optoelectronic characteristics. These polymers could potentially be used in next-generation displays and solar cells.

The synthesis of 2-bromo-1-(2-phenylphenyl)ethan-1-ol itself is an intriguing challenge that highlights the ingenuity of modern synthetic organic chemistry. One common approach involves the bromination of 1-(2-phenoxyethyl)benzene followed by reduction to yield the desired alcohol. Alternatively, palladium-catalyzed cross-coupling reactions between bromoarenes and phenethyl halides have also been reported as viable routes to this compound. These synthetic strategies underscore the compound's accessibility and utility as a starting material for more complex molecules.

In conclusion, 2-bromo-1-(2-phenylphenyl)ethan-1-ol (CAS No: 2228265-51-6) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its structural features make it a valuable intermediate for pharmaceutical research, particularly in the development of small-molecule inhibitors targeting neurological and inflammatory diseases. Furthermore, its potential use in materials science underscores its versatility beyond traditional medicinal chemistry applications. As research continues to uncover new methodologies and applications for this molecule, its importance is likely to grow even further.

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